molecular formula C22H19N3O4 B2757246 6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 2172251-13-5

6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No. B2757246
CAS RN: 2172251-13-5
M. Wt: 389.411
InChI Key: CPZLFXFRAUJSIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound of interest, is utilized to protect hydroxy-groups in various synthetic pathways, offering compatibility with acid- and base-labile protecting groups. This method allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities, demonstrating its utility in complex molecule synthesis, such as in the synthesis of oligonucleotides or peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Potassium-competitive Acid Blockers

Compounds incorporating the core structure have been synthesized and evaluated for their role as potassium-competitive acid blockers (P-CABs). These molecules exhibit significant pharmacological properties, including potent inhibition of H+/K+-ATPase, which is crucial for gastric acid secretion. The study highlights the importance of substituent variation in enhancing biological activity and physicochemical properties (Palmer et al., 2007).

Fluorescence Origin in Carbon Dots

Research has identified organic fluorophores, structurally similar to the compound of interest, as the primary sources of fluorescence in carbon dots (CDs). This insight is vital for understanding the fluorescence mechanisms of CDs and can guide the design of new fluorescent materials with applications in sensing, imaging, and optoelectronics (Shi et al., 2016).

Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids

Tetracyclic pyridone carboxylic acids, bearing structural resemblance, have been synthesized and found to possess notable antibacterial activity. This class of compounds has shown efficacy against a range of bacteria, attributed to their ability to inhibit DNA gyrase, a key enzyme in bacterial DNA replication (Jinbo et al., 1993).

Antiallergic Activity

Studies on compounds structurally related to 6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid have revealed their potential as antiallergic agents. These compounds have shown significant activity in inhibiting allergic reactions, indicating their potential for developing new therapeutic agents for allergy treatment (Nohara et al., 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is not intended for human or veterinary use.

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20-17-9-10-25(11-19(17)23-24-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLFXFRAUJSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NN2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

CAS RN

2172251-13-5
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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